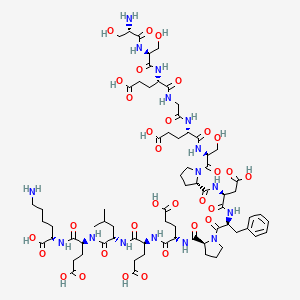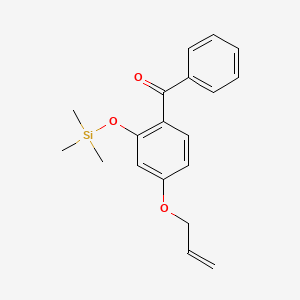
2-Trimethylsiloxy-4-allyloxydiphenylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylsiloxy-4-allyloxydiphenylketone is a chemical compound with the molecular formula C19H22O3Si and a molecular weight of 326.46 g/mol . It is a member of the silane reagent family and is known for its unique chemical properties, including a boiling point of 182-184°C at 0.4 mmHg and a density of 1.08 g/cm³ . This compound is used in various fields such as chemistry, biology, medicine, and industry due to its versatile reactivity and stability.
Preparation Methods
The synthesis of 2-Trimethylsiloxy-4-allyloxydiphenylketone typically involves the reaction of 4-allyloxy-2-hydroxybenzophenone with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or recrystallization to obtain the desired compound with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Trimethylsiloxy-4-allyloxydiphenylketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
2-Trimethylsiloxy-4-allyloxydiphenylketone is utilized in scientific research for its ability to act as a precursor in the synthesis of more complex molecules. In chemistry, it is used in the development of new materials and catalysts. In biology and medicine, it serves as a building block for the synthesis of pharmaceuticals and biologically active compounds. Industrial applications include its use in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2-Trimethylsiloxy-4-allyloxydiphenylketone exerts its effects involves its ability to undergo various chemical transformations. The trimethylsiloxy group provides stability and reactivity, allowing the compound to participate in a wide range of reactions. The allyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and structures. Molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 2-Trimethylsiloxy-4-allyloxydiphenylketone include:
4-Allyloxy-2-hydroxybenzophenone: A precursor in the synthesis of the target compound.
2-Trimethylsiloxybenzaldehyde: Another silane reagent with similar reactivity.
Trimethylsiloxyallyloxydiphenylketone: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of the trimethylsiloxy and allyloxy groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
phenyl-(4-prop-2-enoxy-2-trimethylsilyloxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3Si/c1-5-13-21-16-11-12-17(18(14-16)22-23(2,3)4)19(20)15-9-7-6-8-10-15/h5-12,14H,1,13H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJKGEKUMAKNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=CC(=C1)OCC=C)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679573 |
Source


|
| Record name | Phenyl{4-[(prop-2-en-1-yl)oxy]-2-[(trimethylsilyl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106359-89-1 |
Source


|
| Record name | Phenyl{4-[(prop-2-en-1-yl)oxy]-2-[(trimethylsilyl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

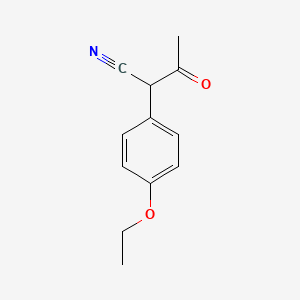

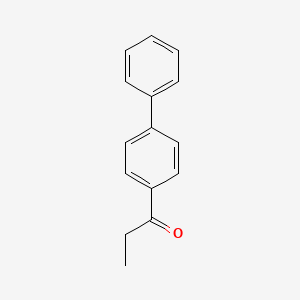
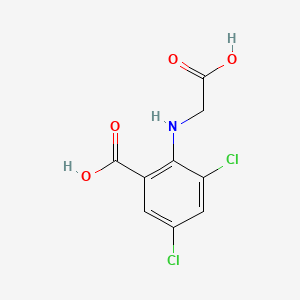
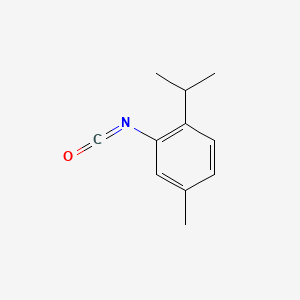
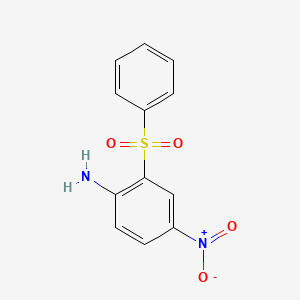
![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)

![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B560925.png)
